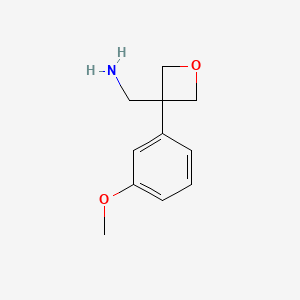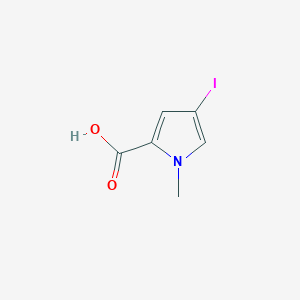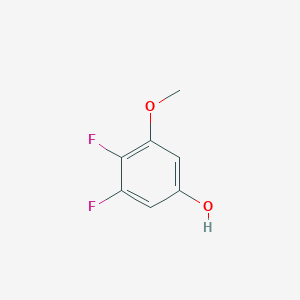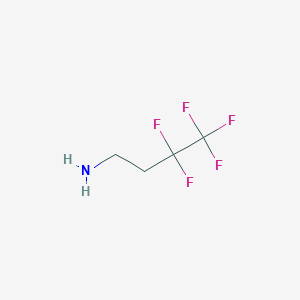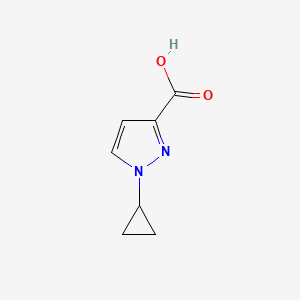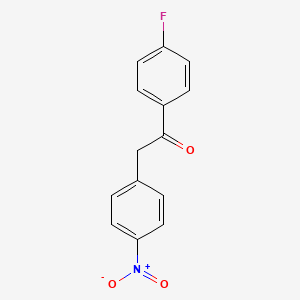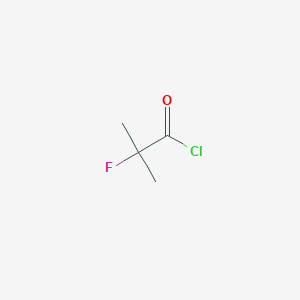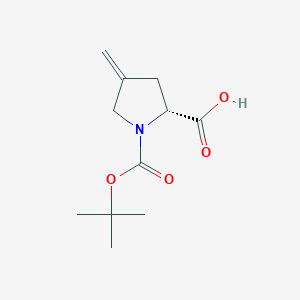
(R)-1-(Tert-butoxycarbonyl)-4-methylenepyrrolidine-2-carboxylic acid
描述
“®-1-(Tert-butoxycarbonyl)-4-methylenepyrrolidine-2-carboxylic acid” is a compound that contains a tert-butoxycarbonyl (Boc) group . The Boc group is a protecting group used in organic synthesis . It is introduced into a molecule by chemical modification of a functional group to obtain chemoselectivity in a subsequent chemical reaction .
Synthesis Analysis
The synthesis of compounds with a Boc group can involve the use of di-tert-butyl dicarbonate (Boc2O) . The amine in the compound attacks a carbonyl site on Boc2O, resulting in tert-butyl carbonate leaving as a leaving group . Tert-butyl carbonate picks up the proton from the protonated amine . Tert-butyl bicarbonate then breaks down into CO2 (gas) and tert-butanol .Molecular Structure Analysis
The Boc group has the formula C5H9O2 . It has a net charge of 0, an average mass of 101.12376, and a monoisotopic mass of 101.06025 . The SMILES representation of the Boc group is C(*) (=O)OC © ©C .Chemical Reactions Analysis
The Boc group can be removed from a compound through a deprotection reaction . This involves the use of an acid, such as trifluoroacetic acid (TFA), to protonate the tert-butyl carbamate in the compound . The loss of the tert-butyl cation results in a carbamic acid . Decarboxylation of the carbamic acid results in the free amine . Protonation of the amine under the acidic conditions provides the product as the TFA salt .Physical And Chemical Properties Analysis
The Boc group has a net charge of 0, an average mass of 101.12376, and a monoisotopic mass of 101.06025 . It is a type of organyl group .作用机制
The mechanism of action of (R)-1-(Tert-butoxycarbonyl)-4-methylenepyrrolidine-2-carboxylic acid is related to its ability to protect the N-terminal amino group of peptides and proteins. The Boc group is removed using acid treatment, which allows for the N-terminal amino group to be revealed. This process is important in the synthesis of peptides and proteins as the N-terminal amino group is essential for the formation of peptide bonds.
Biochemical and Physiological Effects
This compound does not have any known biochemical or physiological effects. This compound is used solely for scientific research purposes and is not intended for use in humans or animals.
实验室实验的优点和局限性
The use of (R)-1-(Tert-butoxycarbonyl)-4-methylenepyrrolidine-2-carboxylic acid in lab experiments has several advantages. This compound is a common building block for the synthesis of peptides and proteins, which are essential components of many biological processes. The Boc group is easily removed using acid treatment, which allows for the N-terminal amino group to be revealed.
One limitation of using this compound is its cost. This compound is relatively expensive and may not be suitable for use in large-scale experiments. Additionally, the removal of the Boc group using acid treatment can be time-consuming and may require specialized equipment.
未来方向
There are several future directions for the use of (R)-1-(Tert-butoxycarbonyl)-4-methylenepyrrolidine-2-carboxylic acid in scientific research. One potential application is in the synthesis of novel peptides and proteins with specific biological activities. Additionally, the use of this compound in the development of new drug delivery systems is an area of active research. Finally, the development of more efficient and cost-effective methods for the synthesis of this compound is an important area of future research.
科学研究应用
(R)-1-(Tert-butoxycarbonyl)-4-methylenepyrrolidine-2-carboxylic acid is commonly used in scientific research as a building block for the synthesis of peptides and proteins. This compound is used to protect the N-terminal amino group of peptides and proteins during the synthesis process. The Boc group is then removed using acid treatment to reveal the N-terminal amino group.
安全和危害
属性
IUPAC Name |
(2R)-4-methylidene-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-7-5-8(9(13)14)12(6-7)10(15)16-11(2,3)4/h8H,1,5-6H2,2-4H3,(H,13,14)/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULLGRIBXGPATMA-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=C)CC1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC(=C)C[C@@H]1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




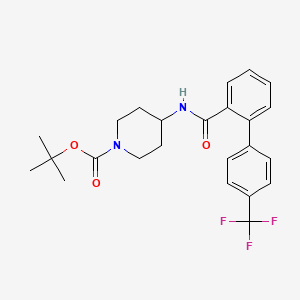
![2-Oxa-5-azaspiro[3.4]octane oxalate](/img/structure/B3039891.png)

![N1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-3-chloro-4-fluoroaniline](/img/structure/B3039896.png)

